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Compound of Interest

Compound Name: AZD5153

Cat. No.: B605766

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings for AZD5153, a
potent bivalent bromodomain and extra-terminal (BET) inhibitor, with alternative BET inhibitors
and relevant combination therapies. The information is compiled from key preclinical and
clinical studies to assist researchers in evaluating the reproducibility and therapeutic potential
of AZD5153.

Abstract

AZD5153 is an orally bioavailable, selective inhibitor of the BET family of proteins, primarily
targeting BRDA4.[1] By binding to the two bromodomains of BRD4, AZD5153 disrupts the
interaction between BRD4 and acetylated histones, leading to the downregulation of key
oncogenes, most notably MYC.[1] Preclinical studies have demonstrated its enhanced potency
over first-generation, monovalent BET inhibitors like JQ1 in various cancer models, including
hematologic malignancies and solid tumors.[1][2] A first-in-human Phase | clinical trial
(NCT03205176) has evaluated its safety, tolerability, and preliminary efficacy, both as a
monotherapy and in combination with the PARP inhibitor olaparib.[3] This guide summarizes
the key quantitative data, experimental protocols, and signaling pathways associated with
AZD5153 research.
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Table 1: In Vitro Activity of AZD5153 and JQ1 in
Hematologic Malignancy Cell Lines

AZD5153 GI50

Cell Line Cancer Type (nM) JQ1 IC50 (pM) Reference
n

Acute Myeloid

MV-4-11 _ <25 ~0.5 [4]
Leukemia
Acute Myeloid

MOLM-13 ) <25 Not Reported [4]
Leukemia
Multiple

MM.1S <25 Not Reported [4]
Myeloma
Multiple

U266B1 <25 Not Reported [4]
Myeloma
Diffuse Large B-

OCI-LY19 <25 Not Reported [4]

cell Lymphoma

GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the

concentration of the drug that causes a 50% reduction in cell viability.

Table 2: In Vitro Activity of AZD5153 in Hepatocellular
~arci HCC) Cell L |

Cell Line AZD5153 IC50 (M) Reference
Huh7 ~5 [2]
PLC/PRF/5 ~25 [2]
HepG2 ~10 (2]
SNU-449 ~15 [2]
SNU-387 ~12 [2]
Hep3B ~18 (2]
HCCLM3 ~8 [2]
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Table 3: Overview of In Vivo Xenograft Studies with

AZD5153
Xenograft AZD5153
Cancer Type ] Outcome Reference
Model Dosing
Acute Myeloid 5 mg/kg, oral, Tumor
_ MV-4-11 _ _ _ [4]
Leukemia daily stasis/regression
Multiple 5 mg/kg, oral, Tumor
MM.1S _ ) _ [4]
Myeloma daily stasis/regression
Diffuse Large B- 5 mg/kg, oral, Tumor
OCl-Ly18 ] _ _ [4]
cell Lymphoma daily stasis/regression
Hepatocellular HCCLM3 N Inhibition of
) Not specified [2]
Carcinoma (subcutaneous) tumor growth
Diffuse Midline Potent growth
] SF8628 PDX 50 mg/kg o [5]
Glioma inhibition

Table 4: Key Findings from the Phase | Clinical Trial of
AZD5153 (NCT03205176)
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Combination with

Parameter Monotherapy . Reference
Olaparib

Recommended Phase 30 mg once daily or 10 mg once daily 3]

Il Dose (RP2D) 15 mg twice daily (intermittent schedule)

Fatigue (38.2%),
Common Treatment-

thrombocytopenia Nausea (66.7%),
Emergent Adverse ) ) [3]
(32.4%), diarrhea fatigue (53.3%)
Events (TEAES)
(32.4%)
Thrombocytopenia ]
Most Common Grade ) Thrombocytopenia
(14.7%), anemia [3]
>3 TEAEs (26.7%)
(8.8%)
Strong evidence of One partial response
Preliminary Efficacy peripheral target in metastatic [3]
engagement pancreatic cancer

Experimental Protocols
Cell Viability Assay (Based on Rhyasen et al., 2016 and
Choi et al., 2021)

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells
per well and allowed to adhere overnight.

e Drug Treatment: Cells are treated with a serial dilution of AZD5153, JQ1, or vehicle control
(DMSO) for 72 hours.

 Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-
Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

» Data Analysis: Luminescence is read on a plate reader, and the data is normalized to
vehicle-treated controls. GI50/IC50 values are calculated using non-linear regression
analysis.
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In Vivo Xenograft Studies (General Protocol based on
Rhyasen et al., 2016)

¢ Cell Implantation: Human cancer cell lines (e.g., MV-4-11 for AML) are subcutaneously
injected into immunocompromised mice (e.g., NSG mice).

e Tumor Growth: Tumors are allowed to grow to a palpable size (typically 100-200 mm3).

o Treatment Administration: Mice are randomized into treatment and control groups. AZD5153
is administered orally, typically once daily, at specified doses. The vehicle control group
receives the formulation without the active drug.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or at a specified time point. Tumor growth inhibition is calculated by comparing the
tumor volumes in the treated groups to the control group.

Mandatory Visualization
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Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated oncogene

transcription.

Study Endpoint
(e.g., Tumor Size Limit)

Click to download full resolution via product page

Caption: General experimental workflow for in vivo xenograft studies of AZD5153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic
Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4
Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]
4. researchgate.net [researchgate.net]

5. BET bromodomain inhibition potentiates radiosensitivity in models of H3K27-altered
diffuse midline glioma - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Reproducibility of Published AZD5153 Findings: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605766#reproducibility-of-published-azd5153-
findings]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://www.benchchem.com/product/b605766?utm_src=pdf-body-img
https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://www.benchchem.com/product/b605766?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27573426/
https://pubmed.ncbi.nlm.nih.gov/27573426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://www.researchgate.net/publication/372585213_First-in-human_Study_of_AZD5153_A_Small-molecule_Inhibitor_of_Bromodomain_Protein_4_in_Patients_with_RelapsedRefractory_Malignant_Solid_Tumors_and_Lymphoma
https://www.researchgate.net/publication/307437526_AZD5153_A_Novel_Bivalent_BET_Bromodomain_Inhibitor_Highly_Active_against_Hematologic_Malignancies
https://pmc.ncbi.nlm.nih.gov/articles/PMC11213469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11213469/
https://www.benchchem.com/product/b605766#reproducibility-of-published-azd5153-findings
https://www.benchchem.com/product/b605766#reproducibility-of-published-azd5153-findings
https://www.benchchem.com/product/b605766#reproducibility-of-published-azd5153-findings
https://www.benchchem.com/product/b605766#reproducibility-of-published-azd5153-findings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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